RebaudiosideE

Taste receptor pharmacology Molecular docking Sensory science

Rebaudioside E is a minor steviol glycoside that directly addresses the formulation challenges of bitterness and thermal instability common with major steviol glycosides. As a direct natural substrate for UDP-glycosyltransferase UGT76G1, it enables enzymatic cascades to produce Reb D and Reb M. Key differentiating factors include: • 31% lower binding energy to the human bitter taste receptor hT2R4 compared to Reb A, predicting reduced bitterness perception. • Melting point of 193 °C and the lowest fusion enthalpy (14.49 μVs/mg) among characterized steviol glycosides, offering processing advantages. • ≥98% pH stability after 8 hours at pH 1.5-6.8, 37 °C, ensuring shelf-life in acidic formulations.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
Cat. No. B13132073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudiosideE
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1
InChIKeyRLLCWNUIHGPAJY-WTIPIMMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside E Procurement Specifications and Industrial Relevance


Rebaudioside E (Reb E; CAS 63279-14-1; C₄₄H₇₀O₂₃; MW 967.01) is a minor steviol glycoside (SG) naturally occurring in Stevia rebaudiana leaves, present at levels substantially lower than stevioside and rebaudioside A (Reb A) [1]. It is a high-intensity sweetener reported at approximately 150–200 times the sweetness of sucrose [1], available commercially as an analytical reference standard at ≥90% purity (HPLC) . Structurally, Reb E is an isomer of Reb A, differing in the linkage type and position of the glucosyl substituent at the C19 position of the steviol aglycone, a structural distinction that fundamentally alters its physicochemical and sensory properties relative to other in-class steviol glycosides [2].

Why Reb E Differs from Reb A, D, and M


Steviol glycosides are frequently treated as a commodity class, yet the glucosyl linkage type and substitution position at the C19 versus C13 position of the steviol core produce isomeric SGs with distinctly different solubility, thermal stability, and taste receptor interaction profiles that cannot be predicted from molecular weight or total glucosyl count alone [1]. A direct head-to-head crystallographic, thermodynamic, and molecular docking study of four SGs demonstrated that Reb E and its isomer Reb A diverge by approximately 13-fold in aqueous solubility, 43 °C in melting point, and 31% in bitter taste receptor binding energy despite sharing an identical elemental formula [1]. Consequently, substituting Reb E with Reb A, Reb D, or Reb M in a formulation or enzymatic bioconversion process without accounting for these quantified differences will alter dissolution behaviour, thermal processing tolerance, sensory bitterness perception, and substrate specificity for downstream glycosyltransferase reactions. The evidence below establishes the specific, measurable differences that govern compound selection.

Quantitative Differentiation Evidence


Bitter Taste Receptor Binding Affinity

Rebaudioside E exhibits substantially weaker predicted interaction with the human bitter taste receptor hT2R4 compared to its isomer Rebaudioside A. In a direct molecular docking study of four steviol glycosides, the cumulative binding energy between each SG and the hT2R4 bitter receptor was determined, with lower (less negative) binding energy predicting reduced bitter taste perception [1]. Reb E registered a binding energy of −6.6 kcal/mol, versus Reb A at −9.6 kcal/mol, representing a 31% reduction in bitter receptor affinity [1]. Among the four tested SGs, Reb E showed the second-lowest bitter receptor binding after Reb D (−5.5 kcal/mol) and substantially lower than Reb A [1].

Taste receptor pharmacology Molecular docking Sensory science

Thermal Stability by DSC

Rebaudioside E possesses the lowest melting point and fusion enthalpy among the four steviol glycosides characterized by differential scanning calorimetry (DSC) under identical conditions [1]. The experimentally determined melting points were: Reb E 193 °C, Reb A 236 °C, RA1G (synthetic RD isomer) 246 °C, and Reb D 281 °C. The fusion enthalpy (μVs/mg) followed the same rank order: Reb E 14.49 < RA1G 203.7 < Reb A 218.1 < Reb D 277.7 [1]. Literature values corroborate Reb E at 205–207 °C and Reb A at 242–244 °C [1]. Thermogravimetric analysis (TGA) and DSC patterns confirm that Reb E undergoes thermal transitions at temperatures substantially below those of Reb A, Reb D, and the synthetic RA1G isomer [1].

Thermal analysis Differential scanning calorimetry Food processing stability

Aqueous Solubility Comparison

Rebaudioside E exhibits extremely low aqueous solubility that is quantitatively distinct from its isomer Reb A. Direct comparative measurement at 25 °C yielded the solubility sequence: RA1G (58.90 mg/mL) > Reb A (4.55 mg/mL) > Reb D (0.43 mg/mL) ≈ Reb E (0.34 mg/mL) [1]. Reb E solubility is approximately 13.4-fold lower than Reb A and statistically indistinguishable from Reb D. The solvation free energy calculations corroborate the experimental ranking: Reb A (−20.75 kJ/mol) is more negative than Reb E (−18.41 kJ/mol), indicating thermodynamically more favourable aqueous dissolution for Reb A [1]. In 50% ethanol, Reb E solubility increases to 3.79 mg/mL, versus Reb A at 115.42 mg/mL and Reb D at 4.69 mg/mL [1]. The poor solubility of Reb E precludes micelle formation in water, as its critical micelle concentration approaches its aqueous solubility limit [1].

Aqueous solubility Formulation science Physicochemical characterization

Biosynthetic Precursor Role for Reb D and Reb M

Rebaudioside E occupies a unique node in steviol glycoside biosynthesis as the direct substrate for UDP-glycosyltransferase UGT76G1, which catalyses the sequential addition of β-1,3-linked glucosyl moieties to convert Reb E → Reb D → Reb M [1][2]. This positions Reb E as the essential precursor for biocatalytic production of the high-value, low-bitterness sweeteners Reb D and Reb M. In an engineered system using the UGT76G1 S195Q mutant coupled with a sucrose synthase, Reb E (20 g/L) was converted to Reb M at 12.8 ± 0.6 g/L and Reb D at 10.5 ± 0.1 g/L within 32 h at 40 °C [2]. The S195Q mutant exhibits 1.2-fold higher catalytic efficiency toward Reb E compared to wild-type UGT76G1 [2]. Separately, Reb E can itself be produced from stevioside via UGTSL2 glycosyltransferase: a 20 g/L stevioside feedstock yielded 15.92 g/L Reb E in 24 h, demonstrating a viable upstream production route [3]. In contrast, Reb A cannot serve as a direct substrate for the UGT76G1-mediated pathway to Reb M without prior enzymatic conversion, and stevioside requires glucosylation at the C19 position to first form Reb E [3]. Patents further claim Reb E as the starting material for biosynthetic production of rebaudioside D4 using mutant CP1 and HV1 enzymes [4].

Biocatalysis Glycosyltransferase engineering Steviol glycoside biosynthesis

pH Stability Under Simulated Digestion

Under simulated gastric (pH 1.5, 37 °C) and intestinal (pH 6.8, 37 °C) conditions, all four steviol glycosides—Reb E, Reb A, Reb D, and the synthetic isomer RA1G—exhibited comparable stability, with at least 98% of each compound remaining intact after 8 hours of incubation [1]. This finding demonstrates that the specific glucosyl linkage type and substitution position (β-1,2 at C19 for Reb E and Reb D; β-1,3 at C13 for Reb A) does not significantly influence the hydrolytic stability of the glycosidic bonds under physiologically relevant acidic and near-neutral pH conditions [1]. The equivalence of pH stability across the isomer pairs means that procurement decisions based on gastrointestinal or shelf-life stability can be decoupled from the choice of SG, allowing selection to be driven solely by other differentiating properties such as taste profile, solubility, and biosynthetic utility [1].

pH stability Simulated digestion Chemical stability

Application Scenarios


Biocatalytic Platform for Reb D and Reb M Production

Reb E is the direct natural substrate for UDP-glycosyltransferase UGT76G1, which catalyses sequential β-1,3 glucosylation to produce Reb D and Reb M. The engineered UGT76G1 S195Q mutant converts Reb E (20 g/L) to Reb M at 12.8 g/L and Reb D at 10.5 g/L in a single-pot reaction at 40 °C [1]. Industrial biotechnology groups developing enzymatic cascades for next-generation steviol sweeteners should procure Reb E as the starting material rather than Reb A or stevioside, because Reb E bypasses the initial C19 glucosylation step required when using stevioside, and Reb A is not a competent substrate for the UGT76G1-mediated pathway to Reb M without prior structural remodelling. Patented processes for Reb D4 production also specify Reb E as the preferred feedstock [2]. This scenario is supported by the biosynthetic precursor evidence (Section 3, Evidence Item 4).

Low-Bitterness Sweetener Blend Formulation

Reb E exhibits a 31% lower binding energy to the human bitter taste receptor hT2R4 compared to Reb A (−6.6 vs −9.6 kcal/mol) [3], predicting reduced bitterness perception. Formulators developing clean-taste stevia blends can utilise Reb E as a partial replacement for Reb A to lower overall bitterness without introducing non-steviol masking agents. A patented sweetener composition from Firmenich specifically claims Reb A:Reb E weight ratios ranging from 2:5 to 6:1, demonstrating industrial recognition of Reb E's complementary taste profile in binary blends [4]. The equivalent pH stability of Reb E and Reb A (≥98% integrity after 8 h at pH 1.5–6.8, 37 °C) [3] further assures that substituting Reb E into acidic beverage formulations will not compromise chemical shelf-life. This scenario is supported by the bitter receptor binding evidence (Section 3, Evidence Item 1) and the pH stability equivalence (Section 3, Evidence Item 5).

Thermal Processing Compatibility Assessment

With a melting point of 193 °C and the lowest fusion enthalpy (14.49 μVs/mg) among the four characterised SGs [3], Reb E reaches its thermal transition at temperatures 43 °C below Reb A (236 °C) and 88 °C below Reb D (281 °C). Process engineers evaluating Reb E for applications involving spray drying, hot-fill beverage processing, extrusion, or baking must verify that peak process temperatures remain below Reb E's thermal stability threshold, or accept that Reb E may undergo phase changes that Reb A and Reb D would withstand. Conversely, the lower melting point may be advantageous for applications requiring facile melting or incorporation into molten matrices at moderate temperatures, where Reb A and Reb D would remain crystalline. This scenario is directly derived from the DSC thermal stability evidence (Section 3, Evidence Item 2).

Analytical Reference Standard for SG Profiling

Reb E is a minor but structurally distinct steviol glycoside in S. rebaudiana leaf extracts, and its accurate quantification is essential for complete phytochemical profiling, extract standardisation, and regulatory compliance. Commercial Reb E reference standards are available at ≥90% purity (HPLC) from major suppliers and at ≥98% purity from specialist analytical standard manufacturers. Because Reb E co-elutes near other minor SGs in conventional HPLC methods, a certified Reb E reference standard is indispensable for method validation, particularly given that Reb E's structural isomer Reb A is typically present at orders-of-magnitude higher concentrations and can interfere with quantification. The unique XRD pattern and distinct crystal morphology of Reb E [3] further support its positive identification in solid-state characterisation of stevia extracts. This scenario is supported by the crystallographic and solubility evidence (Section 3, Evidence Items 3 and 5).

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